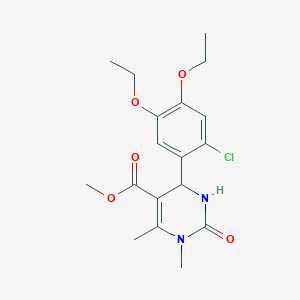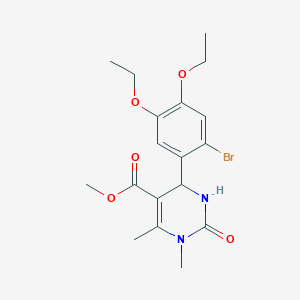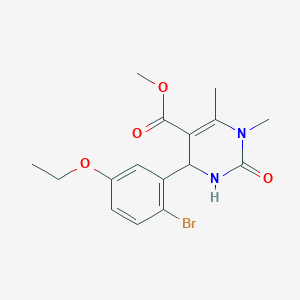![molecular formula C14H12N4S2 B308177 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B308177.png)
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can induce significant changes in the biochemical and physiological parameters of cancer cells. It has been shown to decrease the levels of various enzymes and proteins that are associated with cancer cell growth and proliferation. Additionally, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of novel analogs of this compound with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other disease areas, such as infectious diseases and inflammatory disorders. Overall, 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been extensively studied in recent years. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. Additionally, it has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
Nombre del producto |
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|
Fórmula molecular |
C14H12N4S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+ |
Clave InChI |
VDISWKWPFNKYQH-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)


![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)

![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)